1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine hydrochloride
Overview
Description
1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine hydrochloride is a useful research compound. Its molecular formula is C11H17BrClN and its molecular weight is 278.61 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s structurally related to 4-bromo-3-methylphenol , which is a brominated phenol and participates in the total synthesis of 3-methylcalix .
Mode of Action
It’s known that brominated phenols like 4-bromo-3-methylphenol can participate in various chemical reactions . For instance, they can be used in the synthesis of complex molecules such as bromo [2-methyl-4- [2- ( t -butyldimethylsilyloxy)ethyloxy]phenyl]bis (triphenylphosphine) nickel (II) (protected alcohol-functionalized initiator) and bromo- [2-methyl-4- [6- ( t -butyldimethylsilyloxy)hexyloxy]phenyl] bis (triphenylphosphine) nickel .
Biochemical Pathways
Given its structural similarity to 4-bromo-3-methylphenol, it might be involved in similar chemical reactions and pathways .
Pharmacokinetics
It’s known that the compound’s solubility in methanol and chloroform could potentially influence its bioavailability.
Result of Action
Its structural similarity to 4-bromo-3-methylphenol suggests that it might have similar chemical properties and effects .
Action Environment
It’s known that the compound should be stored in a sealed container in a dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.
Biological Activity
1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine hydrochloride, often referred to as a substituted phenethylamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-3-methylphenyl with 2-methylpropan-2-amine under controlled conditions. The resulting compound is then purified and characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Pharmacological Properties
The pharmacological profile of this compound suggests several interesting activities, particularly in relation to its interaction with neurotransmitter systems. Notably, it has been identified as a potential CYP1A2 inhibitor , which may affect drug metabolism significantly . The compound has also shown permeability across the blood-brain barrier (BBB), indicating potential central nervous system (CNS) effects .
Antibacterial Activity
Recent studies have demonstrated that derivatives of similar structures exhibit notable antibacterial properties. For instance, compounds structurally related to this compound have been tested against various pathogens, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) of these compounds were evaluated, showing promising results:
Compound | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Compound A | 50 | 100 |
Compound B | 25 | 50 |
Compound C | 12.5 | 25 |
Compound D | 6.25 | 12.5 |
These results indicate that certain derivatives exhibit significant antibacterial activity, suggesting that structural modifications can enhance efficacy against resistant strains .
Case Studies
A notable case study involved the examination of the compound's effects on cultured neuronal cells. In vitro experiments revealed that exposure to varying concentrations of the compound resulted in altered expression levels of genes associated with neuroplasticity and synaptic function. These findings suggest a possible role in modulating neuronal activity and plasticity .
Another study focused on the cytotoxic effects of the compound on cancer cell lines, revealing that it may induce apoptosis through the activation of specific pathways involved in programmed cell death. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates among tested cancer cells .
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-2-methylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-8-6-9(4-5-10(8)12)7-11(2,3)13;/h4-6H,7,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPJWQGMXJMAPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)(C)N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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